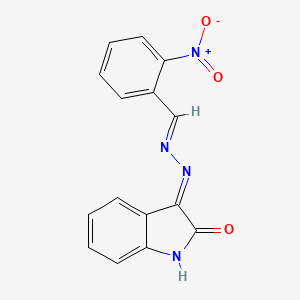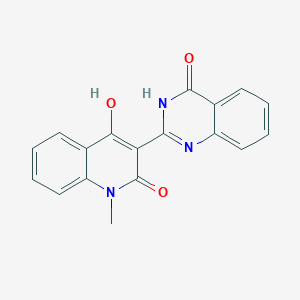![molecular formula C15H13BrN2O2 B3719423 3-bromo-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B3719423.png)
3-bromo-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-bromo-N’-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide” is a chemical compound with the molecular formula C15H13BrN2O2 . It is available from various suppliers for scientific research needs .
Molecular Structure Analysis
The molecular structure of “3-bromo-N’-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide” consists of a bromobenzene ring attached to a hydrazide group, which is in turn connected to a phenyl ring via a double bond . The phenyl ring also has a hydroxyl group attached to it .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-bromo-N’-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide” include a molecular weight of 333.185 . The solubility of the compound in DMSO is unknown .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
- Synthesis and Crystal Structure Analysis : Zheng Chang-zheng (2011) synthesized a closely related compound, Nˊ-[(E)-1-(5-Bromo-2-Hydroxyphenyl)ethylidene]benzohydrazide, detailing its crystal structure and classifying it in the monoclinic crystal system. This provides insights into the structural characteristics of similar compounds like 3-bromo-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide (Zheng Chang-zheng, 2011).
Role in Corrosion Inhibition
- Corrosion Inhibition : A. Singh et al. (2021) conducted a study on hydroxy acetophenone derivatives, including compounds structurally similar to this compound. These compounds were evaluated as corrosion inhibitors for mild steel in acidic media. This indicates the potential application of this compound in protecting metal surfaces from corrosion (A. Singh et al., 2021).
Antimicrobial and Anticancer Properties
- Antimicrobial and Anticancer Evaluation : Pradeep Kumar et al. (2017) synthesized and evaluated a series of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides, closely related to the subject compound. They discovered that certain compounds in this series exhibited potent antimicrobial and anticancer properties. This suggests that this compound could also possess similar biological activities (Pradeep Kumar et al., 2017).
Applications in Complex Formation
- Formation of Metal Complexes : J. Yu (2013) synthesized and characterized oxovanadium(V) complexes with hydrazone ligands, including derivatives of this compound. This study showcases the potential of such compounds in forming complexes with metals, which could have implications in various fields including catalysis and materials science (J. Yu, 2013).
Propiedades
IUPAC Name |
3-bromo-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(13-7-2-3-8-14(13)19)17-18-15(20)11-5-4-6-12(16)9-11/h2-9,19H,1H3,(H,18,20)/b17-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYCGOVBIABECZ-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=CC=C1)Br)/C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(benzylamino)ethylidene]-2,4(3H,5H)-furandione](/img/structure/B3719346.png)

![3-{1-[(2-phenylethyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B3719358.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]-3-nitrobenzohydrazide](/img/structure/B3719363.png)

![2-methylbenzaldehyde [5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3719376.png)

![2-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3719397.png)

hydrazone](/img/structure/B3719416.png)

![4-bromo-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol](/img/structure/B3719429.png)
![4-methyl-2-nitro-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B3719435.png)
